molecular formula C20H23N3O5 B5200126 [4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone

[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone

Cat. No.: B5200126
M. Wt: 385.4 g/mol
InChI Key: CYQWEGKIUNVDIM-UHFFFAOYSA-N
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Description

[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethoxyphenylmethyl group and a 4-nitrophenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,3-Dimethoxyphenylmethyl Group: The piperazine ring is then reacted with 2,3-dimethoxybenzyl chloride in the presence of a base such as sodium hydride to introduce the 2,3-dimethoxyphenylmethyl group.

    Introduction of the 4-Nitrophenylmethanone Group: Finally, the compound is reacted with 4-nitrobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the nitrophenyl group may participate in redox reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.

Uniqueness

What sets [4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone apart is its combination of a piperazine ring with both a dimethoxyphenyl and a nitrophenyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-27-18-5-3-4-16(19(18)28-2)14-21-10-12-22(13-11-21)20(24)15-6-8-17(9-7-15)23(25)26/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQWEGKIUNVDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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